![molecular formula C7H13NO4S B14391644 3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid CAS No. 89896-08-2](/img/structure/B14391644.png)
3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid
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Overview
Description
3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid: is an organic compound that features a carboxylic acid functional group, a sulfanyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting an appropriate amine with an isocyanate or carbamoyl chloride under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by hydrolysis of nitriles or esters.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}butanoic acid: Similar structure but with an additional carbon in the backbone.
3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}pentanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89896-08-2 |
---|---|
Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(2-methoxyethylcarbamoylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-12-4-3-8-7(11)13-5-2-6(9)10/h2-5H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
CXDBEOXVDYAWLA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)SCCC(=O)O |
Origin of Product |
United States |
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